molecular formula C9H17N3O2 B2481050 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine CAS No. 1174857-48-7

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

Cat. No. B2481050
M. Wt: 199.254
InChI Key: JAIXLELYVKDMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important drugs and are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized using hydrazine . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Characterization

  • A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and biological activity against breast cancer and microbes (Titi et al., 2020).
  • Wu et al. (2014) reported on the rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, highlighting a methodology for functionalizing existing drugs (Wu et al., 2014).

Material Science Applications

  • Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 1H-pyrazol-5-amine derivatives, for potential use in medical applications (Aly & El-Mohdy, 2015).

Biological and Medicinal Applications

  • Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as σ(1) receptor antagonists, showing potential in neurogenic and neuropathic pain models (Díaz et al., 2012).
  • Raju et al. (2010) synthesized pyrazol-5-amine derivatives with potent antimicrobial activities, indicating their potential as therapeutic agents (Raju et al., 2010).

Catalytic Applications

  • Togni et al. (1996) explored the use of ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, demonstrating the role of ligands in stereoselectivity and catalytic efficiency (Togni et al., 1996).

Additional Research

  • Feng et al. (2018) studied pyrazole Schiff bases in the context of structural elucidation and antibacterial activity, demonstrating their potential in developing new antibacterial agents (Feng et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIXLELYVKDMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CC(=N1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine

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